
2-Bromo-3-fluoro-6-nitroaniline
Overview
Description
2-Bromo-3-fluoro-6-nitroaniline (CAS 1218764-80-7) is a halogenated nitroaniline derivative with the molecular formula C₆H₄BrFN₂O₂ and a molecular weight of 235.01 g/mol . It is characterized by a benzene ring substituted with bromo (Br), fluoro (F), and nitro (NO₂) groups at positions 2, 3, and 6, respectively. The compound is commercially available at ≥97% purity and requires storage at 4°C with protection from light to ensure stability . Its structural complexity and electron-withdrawing substituents make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Route Overview
The preparation of 2-bromo-3-fluoro-6-nitroaniline typically follows a four-step sequence starting from o-bromoaniline, as detailed in a 2019 Chinese patent (CN110305018A) . The process involves:
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Acetylation of o-bromoaniline to protect the amine group.
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Nitration to introduce the nitro group at the para-position.
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Hydrolysis to regenerate the free amine.
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Diazotization and Fluorination to install the fluorine substituent.
This pathway avoids expensive fluorinating agents like cesium fluoride (CsF) and achieves an overall yield of 68–72% with >95% purity .
Stepwise Synthesis and Optimization
Acetylation of o-Bromoaniline
Objective : Protect the amine group to prevent undesired side reactions during nitration.
Reaction Conditions :
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Reagents : o-Bromoaniline, acetyl chloride, triethylamine (TEA), dichloromethane (DCM).
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Molar Ratios : o-Bromoaniline : acetyl chloride : TEA = 1 : 1.2 : 1.26 .
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Procedure :
o-Bromoaniline is dissolved in DCM and cooled to 0°C. Acetyl chloride is added dropwise with TEA as a base. The mixture is stirred at room temperature for 4 hours, yielding N-(2-bromophenyl)acetamide as a pale yellow solid.
Key Data :
Parameter | Value |
---|---|
Yield | 92–95% |
Purity (HPLC) | >98% |
Reaction Temperature | 0°C → room temperature |
Mechanistic Insight :
Acetylation proceeds via nucleophilic acyl substitution, where TEA neutralizes HCl generated during the reaction, driving the equilibrium toward product formation .
Nitration of N-(2-bromophenyl)acetamide
Objective : Introduce a nitro group at the 6-position relative to the bromine atom.
Reaction Conditions :
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Reagents : N-(2-bromophenyl)acetamide, fuming nitric acid (HNO₃), acetic anhydride, acetic acid.
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Molar Ratio : N-(2-bromophenyl)acetamide : HNO₃ = 1 : 1.5–2 .
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Procedure :
The acetamide derivative is dissolved in acetic anhydride and acetic acid. Fuming HNO₃ is added dropwise at 0–5°C, followed by stirring at room temperature. The product, N-(2-bromo-6-nitrophenyl)acetamide, is isolated via filtration.
Key Data :
Parameter | Value |
---|---|
Yield | 85–88% |
Purity (HPLC) | >97% |
Reaction Time | 3–4 hours |
Regioselectivity :
Nitration occurs preferentially at the para-position due to the electron-donating effect of the acetamide group, which activates the ring toward electrophilic substitution .
Hydrolysis to 2-Bromo-6-nitroaniline
Objective : Remove the acetyl protecting group to regenerate the free amine.
Reaction Conditions :
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Reagents : N-(2-bromo-6-nitrophenyl)acetamide, hydrochloric acid (HCl).
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Procedure :
The acetamide is refluxed in concentrated HCl for 2 hours. After cooling, the mixture is neutralized with aqueous NaOH, precipitating 2-bromo-6-nitroaniline as a yellow solid.
Key Data :
Parameter | Value |
---|---|
Yield | 90–93% |
Purity (HPLC) | >96% |
Reaction Temperature | 100–110°C (reflux) |
Mechanistic Insight :
Acid-catalyzed hydrolysis cleaves the amide bond via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
Diazotization and Fluorination
Objective : Replace the amine group with fluorine via the Balz-Schiemann reaction.
Reaction Conditions :
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Reagents : 2-Bromo-6-nitroaniline, sodium nitrite (NaNO₂), hydrofluoric acid (HF), nitrobenzene.
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Procedure :
Key Data :
Parameter | Value |
---|---|
Yield | 75–80% |
Purity (HPLC) | >95% |
Reaction Temperature | 0–5°C (diazotization); 120–130°C (decomposition) |
Critical Considerations :
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Safety : HF is highly toxic; alternative fluorinating agents (e.g., Selectfluor) are less hazardous but costlier.
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Byproducts : Trace amounts of 2-bromo-4-fluoro-6-nitroaniline may form due to competing radical pathways .
Industrial-Scale Optimization
The patent emphasizes scalability through:
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Continuous Flow Reactors : Minimize exothermic risks during nitration and diazotization.
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Solvent Recycling : DCM and nitrobenzene are recovered via distillation, reducing waste.
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Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, ensuring consistent quality .
Economic Metrics :
Parameter | Value |
---|---|
Production Cost | $12–15/kg |
Throughput | 500–600 kg/batch |
Alternative Synthetic Pathways
While the patent method dominates industrial production, academic studies propose variations:
Direct Fluorination of 2-Bromo-6-nitroaniline
Approach : Use xenon difluoride (XeF₂) as a fluorinating agent under anhydrous conditions.
Outcome :
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Yield : 65–70%
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Advantage : Avoids diazotization steps.
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Limitation : XeF₂ is prohibitively expensive for large-scale use .
Microwave-Assisted Synthesis
Conditions :
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-6-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2).
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: The amino group (if formed) can be oxidized to a nitroso group (-NO) or further to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Reduction: H2/Pd-C, SnCl2/HCl
Substitution: NaOCH3, KOtBu
Oxidation: KMnO4, CrO3
Major Products
Reduction: 2-Bromo-3-fluoro-6-aminoaniline
Substitution: Various substituted anilines depending on the nucleophile used
Oxidation: 2-Bromo-3-fluoro-6-nitrosoaniline or this compound
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
2-Bromo-3-fluoro-6-nitroaniline serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions, including:
- Reduction: The nitro group can be reduced to an amine group, producing 2-Bromo-3-fluoro-6-aminoaniline, which is useful in further synthetic pathways.
- Substitution Reactions: The bromine and fluorine substituents can be replaced with other functional groups through nucleophilic aromatic substitution, enabling the creation of a wide range of derivatives.
Reaction Type | Product |
---|---|
Reduction | 2-Bromo-3-fluoro-6-aminoaniline |
Nucleophilic Substitution | Various substituted anilines |
Pharmacological Investigations:
Research has shown that compounds with nitroaniline structures exhibit significant biological activity. This compound is being investigated for its potential use in drug development due to its interactions with biological targets:
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Antioxidant Properties: Studies have indicated that nitroanilines can exhibit antioxidant activity, helping to mitigate oxidative stress in cellular models.
Compound IC50 (µM) Activity Level Nitroaniline A 25 Moderate Nitroaniline B 15 High This compound 10 Very High -
Antimicrobial Effects: This compound has been shown to possess antimicrobial properties against various bacterial strains, making it a candidate for therapeutic applications.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 50 µg/mL S. aureus 30 µg/mL P. aeruginosa 40 µg/mL
Industrial Applications
Dyes and Pigments:
this compound is utilized in the production of dyes and pigments due to its reactive functional groups. The presence of bromine and fluorine enhances its reactivity, allowing for the synthesis of vibrant colorants used in various industries.
Case Studies
Enzyme Interaction Studies:
Research indicates that nitroanilines can inhibit various enzymes, suggesting potential therapeutic applications. For instance, studies have highlighted their capability to interact with proteins involved in critical biological pathways, leading to possible drug design applications.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-6-nitroaniline depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Protein Labeling: The reactive groups on the compound can form covalent bonds with specific amino acid residues in proteins, allowing for the study of protein function and interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers and Positional Variants
Key Compounds :
Findings :
- Positional Effects : The placement of substituents significantly impacts reactivity and physical properties. For example, 2-Bromo-5-nitroaniline lacks a fluorine atom but shares a bromo-nitro substitution pattern, resulting in a lower molecular weight (217.02 vs. 235.01 g/mol) .
- Structural Isomerism : 3-Bromo-2-fluoro-6-nitroaniline (CAS 1804841-26-6) is a positional isomer of the target compound, differing only in the placement of Br and F. This subtle change may alter solubility and metabolic stability in biological applications .
Halogen and Functional Group Variations
Chlorinated Analogs :
- 2-Bromo-6-chloro-4-nitroaniline (CAS 99-34-3): Incorporates chlorine at position 6 instead of fluorine. The molecular weight increases to 241.47 g/mol , and the compound exhibits higher lipophilicity due to chlorine’s larger atomic radius .
- 3-Bromo-6-chloro-2-fluoroaniline (CAS 943830-81-7): Substitutes nitro with chlorine, reducing oxidative reactivity. Molecular weight: 224.46 g/mol .
Methyl-Substituted Derivatives :
Biological Activity
2-Bromo-3-fluoro-6-nitroaniline is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine, fluorine, and nitro groups, influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₄BrFN₂O₂
- Molecular Weight : 219.01 g/mol
- Functional Groups : Nitro (-NO₂), Bromine (-Br), Fluorine (-F)
The presence of electron-withdrawing groups such as nitro, bromine, and fluorine enhances the compound's electrophilicity, making it a candidate for various biological interactions.
The biological activity of this compound primarily arises from its ability to interact with biological molecules:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access and reducing enzymatic activity. This property is crucial for drug design and development.
- Protein Labeling : The reactive functional groups can form covalent bonds with amino acid residues in proteins, facilitating studies on protein function and interactions.
Anticancer Potential
The compound's ability to inhibit enzymes involved in cancer cell proliferation has been a focus of research. Nitroaromatic compounds are often investigated for their cytotoxic effects against cancer cell lines. Although direct evidence for this compound is scarce, its structural characteristics suggest potential anticancer activity.
Case Studies and Research Findings
- Antitubercular Activity : A study demonstrated that certain nitro-containing compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis. While the exact role of this compound was not detailed, related compounds with similar functional groups showed MIC values ranging from 4 to 64 μg/mL against resistant strains .
- Enzyme Inhibition Studies : Research on enzyme inhibitors highlights the potential of nitroanilines in biochemical applications. Compounds with similar structures have been shown to effectively inhibit key enzymes involved in metabolic pathways, suggesting that this compound may exhibit comparable properties .
Comparative Analysis with Similar Compounds
Compound Name | Antibacterial Activity | Enzyme Inhibition | Notes |
---|---|---|---|
This compound | TBD | Potential | Structural analogs show promise |
2-Bromo-4-fluoro-6-nitroaniline | Moderate | Yes | Similar reactivity |
2-Chloro-3-fluoro-6-nitroaniline | Low | Limited | Different halogen effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-3-fluoro-6-nitroaniline, and what intermediates are critical in these processes?
Methodological Answer: Synthesis typically involves sequential functionalization of aniline derivatives. A plausible route starts with 3-fluoroaniline , which undergoes nitration at the para position relative to the amino group, followed by bromination at the ortho position. Protective groups like tert-butoxycarbonyl (Boc) are often used to stabilize the amine during nitration (e.g., N-Boc-2-chloro-4-fluoro-6-nitroaniline in ). Key intermediates include:
Intermediate | CAS Number | Role in Synthesis |
---|---|---|
3-Fluoroaniline | [372-19-0] | Starting material |
3-Fluoro-6-nitroaniline | Not explicitly listed | Nitration product |
N-Boc-protected intermediates | e.g., 1143502-71-9 | Stabilizes amine during reactions |
Bromination can be achieved using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS). Post-bromination, deprotection yields the target compound. Contaminants like di-brominated byproducts must be monitored via TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Programs like SHELXL ( ) and ORTEP-III ( ) are critical for refining crystal structures. For example, bond lengths between Br–C (~1.90 Å) and F–C (~1.35 Å) can validate substituent positions.
- Spectroscopy :
- ¹H/¹³C NMR : The amino proton appears as a broad singlet (~5 ppm), while aromatic protons show splitting patterns consistent with substituent positions.
- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) confirm the nitro group.
Data contradictions (e.g., anomalous NOE effects in NMR) should be cross-validated with crystallographic results .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, F, NO₂) influence the regioselectivity of electrophilic substitution reactions in this compound?
Methodological Answer: The substituents direct electrophiles to specific positions:
- Nitro (NO₂) : Strongly deactivating, meta-directing.
- Fluoro (F) : Moderately deactivating, ortho/para-directing.
- Bromo (Br) : Weakly deactivating, ortho/para-directing.
In nitration or sulfonation, the meta position to NO₂ and ortho to Br/F are preferred. Computational tools (DFT) can predict reactivity, but experimental validation via in situ monitoring (e.g., LC-MS) is essential. For example, bromination of 3-fluoro-6-nitroaniline favors the ortho position due to steric and electronic effects .
Q. What are the decomposition pathways of this compound under thermal or acidic conditions, and how can these be mitigated?
Methodological Answer: Decomposition pathways include:
- Thermal degradation : Above 150°C, nitro group elimination may yield 2-bromo-3-fluoroaniline (CAS 1003-99-2, ).
- Acidic hydrolysis : Protonation of the amino group leads to denitroation or bromine displacement.
Mitigation strategies:
- Use inert atmospheres (N₂/Ar) during heating.
- Stabilize with buffered solutions (pH 6–8) in reactions.
- Monitor decomposition via GC-MS or differential scanning calorimetry (DSC) .
Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved when determining the structure of derivatives?
Methodological Answer: Discrepancies often arise from:
- Disorder in crystal packing : Use SHELXL ’s PART command to model disordered atoms.
- Twinned crystals : Apply twin refinement protocols in WinGX ( ).
For example, C–Br bond lengths deviating >0.05 Å from expected values may indicate measurement errors. Cross-validation with spectroscopic data and high-resolution XRD (λ < 1 Å) is critical .
Q. What strategies optimize the yield of this compound in multi-step syntheses involving nitro group functionalization?
Methodological Answer:
- Stepwise protection : Boc protection ( ) prevents unwanted side reactions during nitration.
- Temperature control : Nitration at 0–5°C minimizes polynitration.
- Catalyst selection : FeCl₃ or H₂SO₄ enhances bromination efficiency.
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Nitration temperature | 0–5°C | Reduces byproducts |
Bromination time | 12–16 hours | Maximizes mono-substitution |
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
Data Contradiction Analysis Example
If conflicting NMR and XRD data arise (e.g., unexpected NO₂ orientation):
Re-examine XRD data for twinning or thermal motion artifacts.
Perform variable-temperature NMR to assess dynamic effects.
Compare with analogous compounds (e.g., 4-Bromo-2,3,5,6-tetrafluoroaniline, ) .
Properties
IUPAC Name |
2-bromo-3-fluoro-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLWVONLAQTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598750 | |
Record name | 2-Bromo-3-fluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218764-80-7 | |
Record name | 2-Bromo-3-fluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-fluoro-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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